Cacodylic acid

Catalog No.
S522479
CAS No.
75-60-5
M.F
C2H7AsO2
M. Wt
138 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cacodylic acid

CAS Number

75-60-5

Product Name

Cacodylic acid

IUPAC Name

dimethylarsinic acid

Molecular Formula

C2H7AsO2

Molecular Weight

138 g/mol

InChI

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)

InChI Key

OGGXGZAMXPVRFZ-UHFFFAOYSA-N

SMILES

C[As](=O)(C)O

Solubility

Very soluble (NTP, 1992)
14.49 M
Soluble in acetic acid
Soluble in ethanol; insoluble in diethyl ether
In water, 2X10+6 mg/l @ 25 °C.

Synonyms

Acid, Cacodylic, Acid, Dimethylarsinic, Cacodylate, Cacodylic Acid, Dimethylarsinate, Dimethylarsinic Acid

Canonical SMILES

C[As](=O)(C)O

Description

The exact mass of the compound Cacodylic acid is 137.97 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)14.49 msoluble in acetic acidsoluble in ethanol; insoluble in diethyl etherin water, 2x10+6 mg/l @ 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals. It belongs to the ontological category of organoarsenic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Cacodylic acid, also known as dimethylarsinic acid, is an organoarsenic compound with the formula (CH3)2AsO2H. It is the simplest of the arsinic acids, where an arsenic atom is bonded to two methyl groups and a hydroxyl group []. Originally obtained as a byproduct during the heating of certain arsenic-containing minerals, cacodylic acid has been isolated from various marine organisms like algae []. Due to its herbicidal properties, it gained historical significance in agriculture. However, its high toxicity and environmental persistence led to a ban on its use in most countries []. Despite these concerns, cacodylic acid still finds application in some scientific research areas, particularly as a buffering agent in electron microscopy [].


Molecular Structure Analysis

Cacodylic acid has a central arsenic (As) atom bonded to two methyl (CH3) groups and a hydroxyl (OH) group. It also contains a doubly bonded oxygen (O) atom []. This structure can be represented as (CH3)2AsO2H, with a tetrahedral geometry around the As atom. The key feature of this structure is the presence of the As-O double bond, which contributes to the acidic nature of the molecule. The methyl groups donate electron density towards the As atom, slightly affecting its ability to form hydrogen bonds with the hydroxyl group [].


Chemical Reactions Analysis

Synthesis

Cacodylic acid can be synthesized through various methods, including the oxidation of sodium methylarsenite with hydrogen peroxide [].

NaH2AsCH3 + 2H2O2 → (CH3)2AsO2H + NaOH + H2O

Decomposition

Cacodylic acid can decompose upon heating to release dimethylarsine, a toxic gas [].

(CH3)2AsO2H → (CH3)2AsH + H2O + O2 (Heat)

Other Reactions

Cacodylic acid undergoes reactions typical of weak acids, such as reacting with bases to form salts called cacodylates [].

(CH3)2AsO2H + NaOH → Na(CH3)2AsO2 + H2O

Physical and Chemical Properties

  • Appearance: Colorless, odorless crystalline solid [].
  • Melting point: 195-196 °C [].
  • Boiling point: 253.1 °C [].
  • Solubility: Highly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].
  • pKa: Around 6.25 (weak acid) [].

Buffering Agent for Electron Microscopy

Cacodylic acid is a widely used buffering agent in electron microscopy (). It helps maintain the optimal pH level during the preparation and fixation of biological samples for transmission electron microscopy. This ensures the preservation of the sample's morphology and fine structures for detailed observation under the electron microscope [1].

Here's why cacodylic acid is a preferred choice:

  • Suitable pH range: It offers a suitable pH range for biological samples, typically around 6.0-7.4 [1].
  • Stability: Cacodylic acid exhibits good stability during the electron microscopy process [1].
  • Compatibility: It is compatible with various staining techniques used in electron microscopy [1].

Substitute for Phosphates in Proteomics Research

Cacodylic acid can be employed as a substitute for phosphates in certain proteomics research applications (). This is because the presence of phosphate can interfere with subsequent steps in some proteomic workflows. Cacodylic acid provides a viable alternative that maintains the desired functionality while avoiding phosphate-related complications [2].

Cacodylic acid can be used to introduce arsenic atoms into proteins (). This technique, known as single-wavelength anomalous diffraction (SAD), is a valuable tool in protein crystallography. By incorporating arsenic atoms, researchers can determine the protein's three-dimensional structure with greater accuracy [2].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196°C. Toxic by ingestion and irritating to skin and eyes.
Solid

Color/Form

Crystals from alcohol and ether
Colorless
TRICLINIC CRYSTALS
White; water solutions may be dyed blue

Exact Mass

137.97

Boiling Point

greater than 392 °F at 760 mm Hg (NTP, 1992)
>200 °C

Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)

Odor

Odorless

Appearance

Solid powder

Melting Point

383 to 385 °F (NTP, 1992)
195.0 °C
195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AJ2HL7EU8K

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Dermatologic Agents
MEDICATION (VET): IN CHRONIC ECZEMA, ANEMIA AND AS A TONIC.
Dermatologic

MeSH Pharmacological Classification

Herbicides

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid.

Other CAS

75-60-5
917-76-0
15132-04-4

Wikipedia

Cacodylic acid

Biological Half Life

When administered to rats, cacodylic acid was rapidly absorbed from the lung with a half-time of 2.2 min. Peroral absorption half-time was 248 min. The half-time for clearance from the whole blood after iv, intratracheal and peroral administration as 92, 76 and 90 days, respectively. In pregnant rats cacodylic acid readily crossed the placenta. The small amount of carbon dioxide evolved indicated that only a small fraction of the dose was demethylated.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

ALKYLATION OF DISODIUM METHANEARSONATE WITH METHYL CHLORIDE FOLLOWED BY ADDITION OF HYDROCHLORIC ACID.
MOST CACODYLIC ACID IS MADE COMMERCIALLY BY REACTING THE MONOSODIUM SALT OF METHANEARSONIC ACID WITH METHYL CHLORIDE @ 5 PSI & 80 °C ... .
By distilling a mixture of arsenic trioxide and potassium acetate, and oxidizing the resulting product with mercuric oxide.
... Prepared commercially by the alkylation of methanearsonic acid, disodium salt with methyl chloride, followed by addition of hydrochloric acid ... .

General Manufacturing Information

Arsinic acid, As,As-dimethyl-: ACTIVE
CACODYLIC ACID WAS KNOWN PRIOR TO 1900 & WAS USED MEDICALLY. ... CACODYLIC ACID PROVED TO BE A BETTER SOIL STERILIZER THAN METHANEARSONIC ACID, SODIUM ARSENITE, & SEVERAL OTHER ... & /WITH/ DALAPON SPRAYS CONTROLLED ORCHARDGRASS & KENTUCKY BLUEGRASS.
Used as a directed spray, postemergence. Rates: 3 to 10 lb/acre. Mix with water plus 2 qt surfactant per 100 gal of solution and apply at 40 gallons per acre. All formulations are 100% water soluble.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD IS DESCRIBED FOR DETERMINING DIMETHYLARSINIC ACIDS.
ANALYSIS & SPECIATION OF ARSENIC IN ... SOIL SAMPLES TREATED WITH ARSENICAL HERBICIDES WAS CARRIED OUT BY EMISSION SPECTROMETRY.
NIOSH Method 5022. Determination of Organic Arsenic by Ion Chromatography/Hydride Atomic Absorption. This method is applicable to air samples. The compounds covered by this method are: methylarsonic acid, dimethylarsinic acid, and p-aminophenyl arsenic acid. Detection limit is unspecified.

Clinical Laboratory Methods

DIMETHYLARSINIC ACID WAS DETERMINED IN BIOLOGICAL SAMPLES BY COLORIMETRY.
In studies on arsenic exposure and its monitoring, a method for the selective determination of dimethylarsinic acid in urine was developed. The method is based on the ion-pair chromatographic separation of arsenic species and continuous hydride generation for the determination of arsenic in the chromatographic effluent by atomic absorption spectrometry. The chromatographic separation was completed within 4 min by using Bu4N+ in phosphate buffer as the ion-pairing agent and a C18 reversed-phase column. The detection limit was 4.7 ug/cu dm of arsenic dimethylarsinic acid. This detection limit is not low enough to detect the lowest levels of these arsenic species in the urine of unexposed subjects. However, accurate measurement of the concn due to occupational exposure is easily achieved.
DIMETHYLARSINIC ACID WAS DETERMINED IN BLOOD & URINE OF ANIMALS BY GC WITH FLAME-IONIZATION DETECTION OR THERMIONIC SPECIFIC DETECTION FOLLOWING PREPN OF STABLE LIPOPHILIC DERIVATIVES.
GC/MASS SPECTROMETRY WAS USED TO DETERMINE DIMETHYLATED ARSENIC IN BLOOD, URINE, AND FECES OF RATS. /Dimethylated arsenic/
FRACTIONAL DETERMINATION OF URINARY DIMETHYLARSENIC ACID & OTHER ARSENIC COMPD BY REDN VOLATILIZATION & ATOMIC ABSORPTION SPECTROPHOTOMETRY.

Storage Conditions

KEEP WELL CLOSED.
DO NOT STORE NEAR FERTILIZERS, SEEDS, INSECTICIDES, /OR/ FUNGICIDES.

Interactions

The influence of the methyltransferase inhibitor periodate oxidized adenosine on the metabolism of arsenite was investigated in mice and rabbits. Groups of male NMRI-mice and New Zealand rabbits were given intraperitoneal (ip) injections of 100 um periodate oxidized adenosine per kilogram (kg) 15 min before an intravenous injection of 0.04 mg/kg (74)As labeled arsenite or injections of (74)As labeled arsenite only. These animals were kept for 16 to 72 hr in metabolic cages designed to separate urine and feces. The urinary concn of dimethylarsenic acid (DMA), the major arsenic metabolite, was measured. Other groups of animals were injected with (74)As labeled arsenite and periodate oxidized adenosine or (74)As labeled arsenite only and killed between 1 to 72 hr. Blood, liver, kidney, lung, epididymis, and portions of skin were removed and measured for (74)As content in a gamma scintillation counter. Also, subcellular fractionation of liver tissue was performed and the concentration of (74)As was ascertained. The urinary excretion of (74)As was lower in mice and rabbits treated with periodate oxidized adenosine prior to arsenite administration than in animals treated with arsenite only. Injection of periodate oxidized adenosine prior to arsenite produced a 25 to 70% decrease in the production of dimethylarsenic acid, implying that S-adenosylmethionine was the methyl donor for the methylation of inorganic arsenic in vivo. The fecal excretion of (74)As was less than 4% of the dose, independent of treatment and animal species. Periodate oxidized adenosine treated animals had 2 to 6 times higher concentrations of (74)As in tissues than that in controls, the effect being first observed in liver tissues. The subcellular distribution of (74)As in liver of mice was not affected by periodate oxidized adenosine treatment in that 50% was found in the soluble cytoplasmic fraction and 20 to 30% was found in thenuclear fraction, independent of the treatment.

Stability Shelf Life

COMPLETELY STABLE IN STORAGE.

Dates

Modify: 2023-08-15

Urinary arsenic and heart disease mortality in NHANES 2003-2014

Anne E Nigra, Katherine A Moon, Miranda R Jones, Tiffany R Sanchez, Ana Navas-Acien
PMID: 34090890   DOI: 10.1016/j.envres.2021.111387

Abstract

Evidence evaluating the prospective association between low-to moderate-inorganic arsenic (iAs) exposure and cardiovascular disease in the general US population is limited. We evaluated the association between urinary arsenic concentrations in National Health and Nutrition Examination Survey (NHANES) 2003-2014 and heart disease mortality linked from the National Death Index through 2015.
We modeled iAs exposure as urinary total arsenic and dimethylarsinate among participants with low seafood intake, based on low arsenobetaine levels (N = 4990). We estimated multivariable adjusted hazard ratios (HRs) for heart disease mortality per interquartile range (IQR) increase in urinary arsenic levels using survey-weighted, Cox proportional hazards models, and evaluated flexible dose-response analyses using restricted quadratic spline models. We updated a previously published relative risk of coronary heart disease mortality from a dose-response meta-analysis per a doubling of water iAs (e.g., from 10 to 20 μg/L) with our results from NHANES 2003-2014, assuming all iAs exposure came from drinking water.
A total of 77 fatal heart disease events occurred (median follow-up time 75 months). The adjusted HRs (95% CI) of heart disease mortality for an increase in urinary total arsenic and DMA corresponding to the interquartile range were 1.20 (0.83, 1.74) and 1.18 (0.68, 2.05), respectively. Restricted quadratic splines indicate a significant association between increasing urinary total arsenic and the HR of fatal heart disease for all participants at the lowest exposure levels <4.5 μg/L. The updated pooled relative risk of coronary heart disease mortality per doubling of water iAs (μg/L) was 1.16 (95% CI 1.07, 1.25).
Despite a small number of events, relatively short follow-up time, and high analytical limits of detection for urinary arsenic species, iAs exposure at low-to moderate-levels is consistent with increased heart disease mortality in NHANES 2003-2014 although the associations were only significant in flexible dose-response models.


Distribution and chemical speciation of arsenic in different sized atmospheric particulate matters

Jin Xie, Xiao-Dong Niu, Jiao-Jiao Xie, Kai-Qiang He, Meng-Dan Shi, Su-Juan Yu, Chun-Gang Yuan, Jing-Fu Liu
PMID: 34465424   DOI: 10.1016/j.jes.2021.02.010

Abstract

The distribution and chemical speciation of arsenic (As) in different sized atmospheric particulate matters (PMs), including total suspended particles (TSP), PM
, and PM
, collected from Baoding, China were analyzed. The average total mass concentrations of As in TSP, PM
, and PM
were 31.5, 35.3, and 54.1 µg/g, respectively, with an order of PM
>PM
> TSP, revealing that As is prone to accumulate on fine particles. Due to the divergent toxicities of different As species, speciation analysis of As in PMs is further conducted. Most of previous studies mainly focused on inorganic arsenite (iAs
), inorganic arsenate (iAs
), monomethylarsonate (MMA), and dimethylarsinate (DMA) in PMs, while the identification and sensitive quantification of trimethylarsine oxide (TMAO) were rarely reported. In this study, a high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry system was optimized for As speciation including TMAO in PMs. An anion exchange column was used to separate MMA, DMA and iAs
, while a cation exchange column to separate TMAO and iAs
. Results showed that iAs
was the dominate component in all the samples, corresponding to a portion of 79.2% ± 9.3% of the total extractable species, while iAs
, TMAO and DMA made up the remaining 21%. Our study demonstrated that iAs
accounted for about 14.4% ± 11.4% of the total extracted species, with an average concentration of 1.7 ± 1.6 ng/m
. It is worth noting that TMAO was widely present in the samples (84 out of 97 samples), which supported the assumption that TMAO was ubiquitous in atmospheric particles.


Metabolic and residual characteristic of different arsenic species contained in laver during mouse digestion

YongChen Wu, Huang Zhang, KaiTeng Wang, Wei Chen, ZhiFeng Liu, Lian Chen, XuSheng Wang, FengFu Fu, GuiDi Yang
PMID: 34171799   DOI: 10.1016/j.scitotenv.2021.148434

Abstract

Laver is one of the major arsenic contributors to human diets. The study on metabolic and residual characteristic of each arsenic species contained in laver is important to scientifically assess the intake risk of arsenic in the laver. The metabolic and residual characteristic of main arsenic species in laver, namely arsenate [As(V)], dimethylarsinic acid [DMA(V)] and two arsenosugars, was investigated by mouse experiments in this study. The results showed that the intake of higher-dose laver did not lead to a notable increase of As(V) concentration in mouse muscle/organs and feces. In contrast, DMA(V) excretion in feces and DMA(V) residue in muscle/organs showed a close correlation with laver-dose intake. Most DMAsSugarMethoxy was translated into other arsenic species and then was together excreted out via mouse feces; two dominant arsenic species, arsenosugar DMAsSugarMethoxy and DMAsSugarPhosphate, were not detected in mouse muscle/organs after 20-Day or 30-Day feeding whether in lower-dose laver groups containing 1/36 (mass ratio) of the laver in mouse feed or higher-dose laver groups containing 1/6 (mass ratio) of the laver in mouse feed. About 65-77% of total arsenic digested by mouse was excreted out via feces; only 0.12-0.78% of it was accumulated in mouse organs/muscle. The results of this study provided valuable knowledge for comprehending the stability and metabolic characteristics of different arsenic species from Fujian laver in vivo, also for more scientifically assessing the intake risk of arsenic in laver.


Stability, preservation and storage of As(iii), DMA, MMA and As(v) in water samples

Christoph-Cornelius Brombach, Shaun T Lancaster, Matthew A Dexter, K Clive Thompson, Warren T Corns
PMID: 34164635   DOI: 10.1039/d1ay00743b

Abstract

Correct handling and preservation of water samples is crucial to ensure their integrity for arsenic speciation measurements. ISO TS 19620:2018 is a method for the determination of arsenic(iii) and arsenic(v) species in waters by liquid chromatography (LC) coupled to inductively coupled plasma mass spectrometry (ICP-MS) or hydride generation atomic fluorescence spectrometry (HG-AFS). During the development of this method, a study was performed to establish the best practices for storage and preservation of samples to maintain the integrity of the arsenic speciation and stability. Four arsenic species were studied: arsenite (As(iii)), arsenate (As(v)), monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) in three different water types: deionised water, mineral water and natural river water. The effect of sample bottle material, light, storage temperature, and acidification were evaluated. When samples are acidified and refrigerated, they can reliably be stored for up to 12 weeks without significantly affecting the arsenic concentration and speciation. The sample bottle material and light had no affect on the speciation integrity or stability.


Variations of arsenic forms and the role of arsenate reductase in three hydrophytes exposed to different arsenic species

Haijuan Wang, Suping Cui, Li Ma, Zhongzhen Wang, Hongbin Wang
PMID: 34171691   DOI: 10.1016/j.ecoenv.2021.112415

Abstract

In order to understand the mechanisms of arsenic (As) accumulation and detoxification in aquatic plants exposed to different As species, a hydroponic experiment was conducted and the three aquatic plants (Hydrilla verticillata, Pistia stratiotes and Eichhornia crassipes) were exposed to different concentrations of As(III), As(V) and dimethylarsinate (DMA) for 10 days. The biomass, the surface As adsorption and total As adsorption of three plants were determined. Furthermore, As speciation in the culture solution and plant body, as well as the arsenate reductase (AR) activities of roots and shoots, were also analyzed. The results showed that the surface As adsorption of plants was far less than total As absorption. Compared to As(V), the plants showed a lower DMA accumulation. P. stratiotes showed the highest accumulation of inorganic arsenic but E. crassipes showed the lowest at the same As treatment. E. crassipes showed a strong ability to accumulate DMA. Results from As speciation analysis in culture solution showed that As(III) was transformed to As(V) in all As(III) treatments, and the oxidation rates followed as the sequence of H. verticillata>P. stratiotes>E. crassipes>no plant. As(III) was the predominant species in both roots (39.4-88.3%) and shoots (39-86%) of As(III)-exposed plants. As(V) and As(III) were the predominant species in roots (37-94%) and shoots (31.1-85.6%) in As(V)-exposed plants, respectively. DMA was the predominant species in both roots (23.46-100%) and shoots (72.6-100%) in DMA-exposed plants. The As(III) contents and AR activities in the roots of P. stratiotes and in the shoots of H. verticillata were significantly increased when exposed to 1 mg·L
or 3 mg·L
As(V). Therefore, As accumulation mainly occurred via biological uptake rather than physicochemical adsorption, and AR played an important role in As detoxification in aquatic plants. In the case of As(V)-exposed plants, their As tolerance was attributed to the increase of AR activities.


Dynamics of Dimethylated Monothioarsenate (DMMTA) in Paddy Soils and Its Accumulation in Rice Grains

Jun Dai, Chuan Chen, A-Xiang Gao, Zhu Tang, Peter M Kopittke, Fang-Jie Zhao, Peng Wang
PMID: 34110124   DOI: 10.1021/acs.est.1c00133

Abstract

Arsenic species transformation in paddy soils has important implications for arsenic accumulation in rice grains and its safety to the consumers. Methylated thioarsenates including highly toxic dimethylated monothioarsenate (DMMTA) have been detected in paddy soils, but their production and dynamics remain poorly understood. In the present study, we first optimized a HPLC-ICP-MS method to quantify methylated thioarsenate species. Using this method together with 10 mM diethylenetriamine pentaacetate (DTPA) to preserve As speciation, we investigated methylated thioarsenate species in porewaters of seven As-contaminated soils incubated under flooded conditions and of two paddy fields. DMMTA was the main methylated thioarsenate species in the porewaters in both incubated soils and paddy fields, with concentrations ranging from 0.2 to 36.2 μg/L and representing ca. 58% of its precursor dimethylarsenate (DMA). The temporal production and dynamics of DMMTA were linked with the DMA concentrations. When soils were drained, DMMTA was converted to DMA. In the two paddy fields, DMMTA concentrations in rice grains were 0.4-10.1 μg/kg. Addition of sulfur fertilizer and rice straw incorporation increased grain DMMTA by 9-28%. These results suggest that DMMTA is an important As species in paddy soils and can accumulate in rice grains, presenting a risk to food safety and human health.


Arsenic speciation in rice samples for trace level determination by high performance liquid chromatography-inductively coupled plasma-mass spectrometry

Semih Kara, Dotse Selali Chormey, Ahmet Saygılar, Sezgin Bakırdere
PMID: 33831825   DOI: 10.1016/j.foodchem.2021.129706

Abstract

Six arsenic species, namely arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), arsenobetaine (AsB) and arsenocholine (AsC) were speciated using a combination of high-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS). Under optimum chromatographic conditions, six arsenic species were well separated, and the performance of the combined system (HPLC-ICP-MS) for the species was determined. The limits of detection were calculated in the range of 0.14-0.29 ng/mL, and the corresponding quantification limits ranged between 0.45 and 0.97 ng mL
for the species. Spike recovery experiments performed on rice samples were used to validate the method's applicability to complex matrices. The recovery results calculated ranged between 93 and 109%, validating the method's applicability. Triplicate measurements for all spiked samples recorded percent relative standard deviation values below 10%.


Cacodylate Sensors and their Application in the Determination of Amino Acid Levels in Biological Samples

Hisham S M Abd-Rabboh, Ayman H Kamel, Fuziah H A Alshehri
PMID: 33751065   DOI: 10.1093/jaoacint/qsaa098

Abstract

The importance of recognizing and quantifying chemical anions/cations found in various types of samples, including environmental and biological samples, has been extensively studied. Recent findings suggest the possibility of health risks caused by organic compound dimethylarsinic acid (DMAs) rather than its inorganic arsenic metabolite.
This article aims to fabricate polymeric-membrane electrochemical sensors with high sensitivity and selectivity for the cacodylic acid sodium salt dimethylarsinate (DMAs) based on silver diethyldithiocarbamate (AgDDTC) and CuIIphthalocyanine (CuPC) as novel neutral carriers and their applications.
DMAs calibration relations and titrations were carried out using a potentiometric workstation equipped with a double-junction reference electrode, in conjunction with the fabricated working electrodes.
Sensors revealed fast and stable anionic response with near-Nernstian slopes (-38.6 ± 0.9 and -31.5 ± 0.6 mV/decade), within concentration ranges (1.7 × 10-5 -1.0 × 10-2 and 3.0 × 10-5 -1.0 × 10-2 M) and detection limits (1.0 × 10-5 and 1.6 × 10-5 M) for AgDDTC- and CuPC-based sensors, respectively. Sensors are characterized by extended life-time, signal stability, high precision and short response times. Selectivity for the cacodylate anion over most common anions was tested for the proposed electrodes. Sensors were satisfactorily applied for DMAs quantification in biological matrices with recoveries ranging between 96.2 and 99.0%. Membrane sensors were interfaced with a flow-through system for continuous monitoring of DMAs. The sensors were tested for the assay of different amino acids based on their reaction with cacodylate, where reaction end points were monitored with the proposed electrodes using direct potentiometric determination and flow injection analysis (FIA).
Potentiometric ion-selective PVC-membrane electrodes based on silver diethyldithiocarbamate (AgDDTC) and CuIIphthalothyanine (CuPC) provide adequate and reliable means for the determination of dimethylarsenate anion (cacodylate anion, DMAs). These membrane electrodes are easy to manufacture, they have the advantages of high selectivity and sensitivity, broad dynamic ranges, low detection limits, quick response times and cost effectiveness. Such properties make these sensors suitable for the assay of DMAs levels in aqueous solutions by direct potentiometry, flow injection and potentiometric titration, as well as in monitoring of the titration end points of the reactions between various amino acids and DMAs anion in aqueous solutions.
Simple electrochemical membranes for dimethylarsinate (DMAs) were prepared, based on diethyldithiocarbamate (AgDDTC) and CuIIphthalocyanine (CuPC). - DMAs sensors were fabricated in two different modules: batch (for static) and flow-through (for hydrodynamic) approaches. - Levels of DMAs were determined in spiked biological samples. - AgDDTC-based sensors were successfully applied in the determination of several amino acids via potentiometric titration with DMAs.


Monomethylated arsenic was the Major methylated arsenic in Red blood cells of acute promyelocytic leukemia patients treated with arsenic trioxide

Sixun Guo, Xinyu Wang, Chunlu Gao, Zhiqiang Wu, Hongzhu Chen, Liwang Lin, Meihua Guo, Yanhui Gao, Xin Hai
PMID: 33865921   DOI: 10.1016/j.toxlet.2021.04.005

Abstract

Arsenic trioxide (ATO) has been successfully applied in the treatment of acute promyelocytic leukemia (APL). Arsenic metabolites including inorganic arsenic and methylated arsenic could lead to different toxicity and curative effect. This study aims to establish a method to determine arsenic species in red blood cells (RBCs), clarify the distribution characteristics of arsenic species in RBCs.
Steady state blood samples were collected from 97 APL patients. H
O
and HClO
were used to release the hemoglobin bounding arsenic and precipitate protein. Arsenite (iAs
), arsenate (iAs
), monomethylarsonic acid (MMA
) and dimethylarsinic acid (DMA
) in plasma and RBCs were detected by HPLC-HG-AFS. Free and bound arsenic species in RBCs were separated by 30 kDa molecular mass cutoff filters and determined to evaluate hemoglobin binding capacity of different arsenic species.
The method was validated with accuracy ranged from 84.75% to 104.13%. Arsenic species in RBCs followed the trend iAs > MMA > DMA (p < 0.01), while the concentration of DMA was significantly higher than iAs and MMA in plasma (p < 0.01). The correlation between iAs concentration in plasma and corresponding RBCs arsenic level was weak. And the concentrations of DMA and MMA in plasma were moderately positive correlated with those in RBCs. Hemoglobin-binding ratios of iAs, MMA and DMA were all over 70 %.
In this study, we provided a reliable method to determine arsenic species in RBCs of APL patients treated with ATO by HPLC-HG-AFS. It was confirmed that the concentration of DMA is the highest in plasma, while MMA is the most predominant methylated arsenic in RBCs. High affinity of MMA with human Hb was responsible for the accumulation of arsenic in RBCs of APL patients.


Arsenic Exposure, Arsenic Metabolism, and Glycemia: Results from a Clinical Population in New York City

Fen Wu, Yu Chen, Ana Navas-Acien, Michela L Garabedian, Jane Coates, Jonathan D Newman
PMID: 33916749   DOI: 10.3390/ijerph18073749

Abstract

Little information is available regarding the glycemic effects of inorganic arsenic (iAs) exposure in urban populations. We evaluated the association of total arsenic and the relative proportions of arsenic metabolites in urine with glycemia as measured by glycated blood hemoglobin (HbA1c) among 45 participants with prediabetes (HbA1c ≥ 5.7-6.4%), 65 with diabetes (HbA1c ≥ 6.5%), and 36 controls (HbA1c < 5.7%) recruited from an academic medical center in New York City. Each 10% increase in the proportion of urinary dimethylarsinic acid (DMA%) was associated with an odds ratio (OR) of 0.59 (95% confidence interval (CI): 0.28-1.26) for prediabetes, 0.46 (0.22-0.94) for diabetes, and 0.51 (0.26-0.99) for prediabetes and diabetes combined. Each 10% increase in the proportion of urinary monomethylarsonic acid (MMA%) was associated with a 1.13% (0.39, 1.88) increase in HbA1c. In contrast, each 10% increase in DMA% was associated with a 0.76% (0.24, 1.29) decrease in HbA1c. There was no evidence of an association of total urinary arsenic with prediabetes, diabetes, or HbA1c. These data suggest that a lower arsenic methylation capacity indicated by higher MMA% and lower DMA% in urine is associated with worse glycemic control and diabetes. Prospective, longitudinal studies are needed to evaluate the glycemic effects of low-level iAs exposure in urban populations.


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